
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 2-chlorophenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The general reaction conditions include:
Reagents: 2-chlorobenzaldehyde, methyl acetoacetate, ammonium acetate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrole derivatives with reduced ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, pyrrole-3,4-dicarboxylic acids, and reduced pyrrole compounds.
Scientific Research Applications
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2-bromophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound possesses the molecular formula C16H16ClNO4. It is synthesized through various methods involving pyrrole derivatives, often incorporating reactions such as cyclization and esterification. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with a pyrrole derivative under acidic conditions to yield the desired pyrrole dicarboxylate.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrrole derivatives, including this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The observed zones of inhibition indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with various infections.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound is relatively non-toxic to mammalian cells at therapeutic concentrations. For instance, cytotoxicity assays conducted on RAW264.7 macrophage cells revealed that the compound did not induce significant cell death at concentrations below 500μg/mL.
Table 2: Cytotoxicity Profile
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
100 | 95 |
250 | 90 |
500 | 70 |
These results suggest a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrole derivatives in treating infections. For example:
- Study on Antifungal Properties : A study evaluated the antifungal activity of related pyrrole compounds against Aspergillus fumigatus. The results indicated that certain derivatives increased survival rates in infected mice models significantly compared to controls .
- Comparative Analysis : Research comparing this compound with established antifungal agents like amphotericin B demonstrated lower toxicity and comparable efficacy against fungal pathogens .
Properties
CAS No. |
853318-05-5 |
---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
dimethyl 1-(2-chlorophenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14ClNO4/c1-9-13(15(19)21-3)10(14(18)20-2)8-17(9)12-7-5-4-6-11(12)16/h4-8H,1-3H3 |
InChI Key |
BOVDPKKMISPKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC=C2Cl)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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